molecular formula C12H18N2O3S B7455975 4-(butan-2-ylsulfamoyl)-N-methylbenzamide

4-(butan-2-ylsulfamoyl)-N-methylbenzamide

Cat. No. B7455975
M. Wt: 270.35 g/mol
InChI Key: IUXCMTOJMLXHPU-UHFFFAOYSA-N
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Description

4-(butan-2-ylsulfamoyl)-N-methylbenzamide, also known as BIS, is a chemical compound that has been widely used in scientific research due to its unique properties. BIS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

4-(butan-2-ylsulfamoyl)-N-methylbenzamide has been widely used in scientific research due to its unique properties. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. 4-(butan-2-ylsulfamoyl)-N-methylbenzamide has also been used to study the role of sulfonamide derivatives in the treatment of Alzheimer's disease. Additionally, 4-(butan-2-ylsulfamoyl)-N-methylbenzamide has been used to study the mechanism of action of sulfonamide derivatives in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This inhibition leads to a decrease in the growth of cancer cells and has been suggested as a potential target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(butan-2-ylsulfamoyl)-N-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the growth of cancer cells by inhibiting the activity of carbonic anhydrase. 4-(butan-2-ylsulfamoyl)-N-methylbenzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(butan-2-ylsulfamoyl)-N-methylbenzamide has been shown to decrease the production of reactive oxygen species, which are known to contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

4-(butan-2-ylsulfamoyl)-N-methylbenzamide has several advantages for lab experiments. It has a high yield of synthesis, making it an accessible compound for scientific research. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases. However, 4-(butan-2-ylsulfamoyl)-N-methylbenzamide also has limitations for lab experiments. It is a sulfonamide derivative, which can have potential side effects on the body. Additionally, the mechanism of action of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide is not fully understood, which can limit its potential use in scientific research.

Future Directions

There are several future directions for the use of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide in scientific research. One potential direction is the study of its role in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide and its potential side effects on the body. The use of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide in combination with other compounds may also be a potential avenue for future research. Overall, 4-(butan-2-ylsulfamoyl)-N-methylbenzamide has shown promising results in scientific research and has the potential to be a valuable compound for studying various diseases.

Synthesis Methods

The synthesis of 4-(butan-2-ylsulfamoyl)-N-methylbenzamide involves the reaction of N-methylbenzamide with butan-2-ylsulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain a white solid. The yield of the synthesis is typically high, making 4-(butan-2-ylsulfamoyl)-N-methylbenzamide an accessible compound for scientific research.

properties

IUPAC Name

4-(butan-2-ylsulfamoyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-9(2)14-18(16,17)11-7-5-10(6-8-11)12(15)13-3/h5-9,14H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXCMTOJMLXHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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